4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide
Description
The compound 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide is a sulfonamide derivative featuring a benzenesulfonyl group attached to a butanamide backbone, with dual substitution at the amide nitrogen by a 4,5-dimethylbenzothiazole moiety and a pyridin-4-ylmethyl group.
The benzothiazole and pyridine substituents may enhance lipophilicity and facilitate target binding, while the sulfonamide group could contribute to hydrogen bonding and solubility. Synthetically, analogous compounds are often prepared via sulfonyl chloride coupling with amines or transition metal-catalyzed reactions .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-18-10-11-22-24(19(18)2)27-25(32-22)28(17-20-12-14-26-15-13-20)23(29)9-6-16-33(30,31)21-7-4-3-5-8-21/h3-5,7-8,10-15H,6,9,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEHWMNTVCXSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine-containing reagent.
Formation of the Butanamide Linkage: The final step involves the formation of the butanamide linkage by reacting the intermediate compound with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents such as dichloromethane or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares key features with several sulfonamide derivatives documented in the literature:
A. 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide ()
- Molecular Formula : C₁₅H₁₉N₃O₃S₂
- Molecular Weight : 377.46 g/mol
- Substituents : Methylphenylsulfonyl group, thiazol-2-yl amide substitution.
- Key Differences : Lacks the benzothiazole and pyridine substituents, resulting in reduced molecular complexity and lower molecular weight. This simpler structure may offer advantages in synthetic accessibility but could limit target selectivity .
B. N-(2-Thiazolyl)Benzenesulfonamide Derivatives ()
- General Formula : C₉H₉N₃O₂S₂ (varies with substitution).
- Substituents : Benzenesulfonamide core with thiazole or pyridine groups.
- Key Differences: Smaller scaffold with fewer hydrophobic substituents compared to the target compound.
C. 4-(4-Amino-1-(...)Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
- Molecular Formula : C₂₃H₁₈F₂N₆O₄S
- Molecular Weight : 536.49 g/mol
- Substituents : Pyrazolo-pyrimidine group, fluorophenyl moiety.
- Key Differences : Incorporates a fused heterocyclic system (pyrazolo-pyrimidine) instead of benzothiazole. The synthesis involves Suzuki-Miyaura coupling, suggesting divergent synthetic strategies compared to traditional sulfonamide preparations .
Comparative Data Table
Research Findings and Limitations
- Available Data : Melting points and molecular weights are documented for analogs (e.g., 175–178°C for the pyrazolo-pyrimidine derivative) , but physicochemical and biological data for the target compound remain uncharacterized.
- Knowledge Gaps: The absence of target-specific studies precludes definitive conclusions about its activity, toxicity, or synthetic yields.
Biological Activity
The compound 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide , often referred to as a benzothiazole derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound incorporates a benzenesulfonyl group, a benzothiazole moiety, and a pyridine derivative. This unique combination is believed to enhance its interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties. Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Potential : The benzothiazole core is associated with anticancer effects, likely due to its ability to interfere with cancer cell proliferation and survival mechanisms.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting metabolic pathways crucial for cellular function.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Interaction with specific enzymes can lead to inhibition of critical metabolic processes.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through receptor interactions.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-aminobenzothiazole.
- Sulfonation Reaction : Introduction of the benzenesulfonyl group via electrophilic substitution.
- Amidation : Coupling with pyridine derivatives to form the final product.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this specific benzothiazole derivative:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
